3,5-二氨基-2-羟基苯甲酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

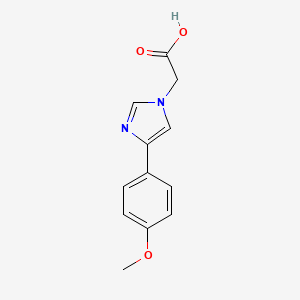

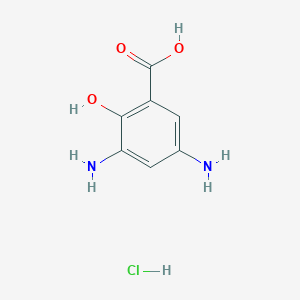

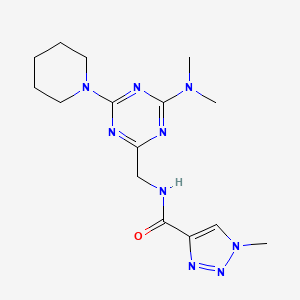

3,5-Diamino-2-hydroxybenzoic acid hydrochloride is a derivative of benzoic acid, which is a compound with a benzene ring core carrying a carboxylic acid substituent. The specific structure of this compound suggests that it has both amino and hydroxy functional groups on the benzene ring, which could potentially be involved in various chemical reactions and have implications for synthesis and applications in different fields, such as materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include nitration, reduction, chlorination, and hydrolysis. For instance, the synthesis of 3-amino-4-hydroxybenzoic acid from 4-chloro-3-nitrobenzoic acid involves hydrolysis, reduction, and purification steps to achieve a high purity product . Similarly, the synthesis of hyperbranched poly(ester-amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid involves selective acylation and polycondensation reactions . These methods could potentially be adapted for the synthesis of 3,5-diamino-2-hydroxybenzoic acid hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-diamino-2-hydroxybenzoic acid hydrochloride can be characterized using techniques such as X-ray crystallography, FT-IR spectroscopy, and NMR . These techniques can provide detailed information about the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For example, the crystal structure of a related energetic salt was determined to be in the monoclinic system with specific crystal parameters .

Chemical Reactions Analysis

Compounds with amino and hydroxy groups can participate in a variety of chemical reactions. They can form salts with acids or bases, engage in hydrogen bonding, and undergo nucleophilic substitution reactions. For example, salts of 3,5-dinitrobenzoic acid with organic diamines exhibit hydrogen-bonded supramolecular structures . These types of interactions are crucial for understanding the reactivity and potential applications of 3,5-diamino-2-hydroxybenzoic acid hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3,5-diamino-2-hydroxybenzoic acid hydrochloride can be inferred from related compounds. For instance, the solubility, melting point, and stability can be affected by the presence of functional groups and the overall molecular structure. The thermal decomposition and kinetic parameters of similar compounds can be studied using techniques such as DSC and TG to understand their stability and reactivity under different conditions . Additionally, the hydrogen bonding capabilities of compounds with hydroxy and amino groups can lead to the formation of stable supramolecular structures, which can be analyzed through crystallography and spectroscopy .

科学研究应用

合成和氧化应用

- 创新合成技术:类似化合物(如 1,3-二氨基- 和 1-氨基-3-叠氮吲唑)的合成和氧化工艺展示了先进技术,可用于创建具有材料科学和制药学潜在应用的新型化合物 (Dyablo 等人,2001)。

聚合物化学

- 超支化聚(酯-酰胺):基于类似化合物的超支化聚(酯-酰胺)研究表明,它们在创造具有独特性质(如增强溶解度或热稳定性)的新材料方面具有应用前景,这些材料可能与涂料、粘合剂和纳米技术相关 (Kricheldorf 和 Loehden,1995)。

环境化学

- 水生环境监测:关于对羟基苯甲酸酯在水生环境中的出现、归宿和行为的研究(虽然与本产品没有直接关系)涉及羟基苯甲酸衍生物的分析,这暗示着监测和理解化学化合物对环境影响的重要性。此类研究可以为相关化合物的环境安全性评估提供参考 (Haman 等人,2015)。

安全和危害

The safety information for “3,5-Diamino-2-hydroxybenzoic acid hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3,5-diamino-2-hydroxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,8-9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWMDXDSLNLAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diamino-2-hydroxybenzoic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)

![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)

![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)